molecular formula C28H26N2O3S B11516407 2-{[(2-methylphenoxy)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-methylphenoxy)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11516407
M. Wt: 470.6 g/mol
InChI Key: KVDYBZGFRXODEY-UHFFFAOYSA-N
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Description

2-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and presence in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which may confer specific biological activities not found in other compounds.

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

2-[[2-(2-methylphenoxy)acetyl]amino]-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C28H26N2O3S/c1-18-9-2-6-15-23(18)33-17-25(31)30-28-26(21-13-5-7-16-24(21)34-28)27(32)29-22-14-8-11-19-10-3-4-12-20(19)22/h2-4,6,8-12,14-15H,5,7,13,16-17H2,1H3,(H,29,32)(H,30,31)

InChI Key

KVDYBZGFRXODEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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